9-azido-9H-fluorene
Overview
Description
9-azido-9H-fluorene (9-AZF) is a fluorescent compound commonly used as a photoaffinity labeling reagent and in bioconjugation research. It is a derivative of 9H-fluorene, a polycyclic aromatic hydrocarbon (PAH) that can be used as a precursor to fluorene-based dyes .
Physical And Chemical Properties Analysis
9-azido-9H-fluorene has a molecular formula of C13H9N3 and a molecular weight of 207.23 g/mol. The physical and chemical properties of its parent compound, 9H-fluorene, include a density of 1.1±0.1 g/cm3, a boiling point of 293.6±10.0 °C at 760 mmHg, and a melting point of 111-114 °C .Scientific Research Applications
Apoptosis Induction in Cancer Research
The derivative 9-oxo-9H-fluorene-1-carboxamides, related to 9-azido-9H-fluorene, have shown potential as apoptosis inducers and anticancer agents. Substituting at the 7-position of the 9-oxo-9H-fluorene ring resulted in compounds with enhanced activity against various cancer cell lines. Notably, the azido analog was identified as a potent variant, suggesting possible applications in target identification for cancer treatment (Kemnitzer et al., 2009).
Pyrolysis and Chemical Behavior Studies
The pyrolysis of aryl azides, including variants of 9H-fluorene, has been studied, revealing insights into neighboring group effects and reaction mechanisms. Such studies contribute to a deeper understanding of the chemical behavior of these compounds, which can be applied in various synthetic and analytical chemistry contexts (Dyall & Ferguson, 1992).
Fluorescent Probes and Materials Science
9H-fluorene derivatives have been explored as fluorescent probes and components in materials science. For instance, the synthesis and characterization of a fluorescent 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine, which includes a fluorenylmethyloxycarbonyl fragment, demonstrates the utility of these compounds in creating novel fluorescent materials (Szafrański et al., 2015).
Functional Materials and Polymer Research
Fluorene structures, including 9-azido-9H-fluorene derivatives, are widely used in functional materials and polymer research. These compounds have applications in creating polymers with improved thermal stability and in the development of photosensitive and OLED materials (Wang Ji-ping, 2011).
Emissive Dendrimers in Nanotechnology
The synthesis and characterization of poly(benzyl ether) dendrimers containing fluorene as a core chromophore have shown significant potential in nanotechnology. The unique photophysical properties of these dendrimers, derived from 9H-fluorene structures, are valuable in the development of advanced emissive materials (Lee et al., 2008).
Safety And Hazards
The safety data sheet for a related compound, 9-diazo-9H-fluorene, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
9-azido-9H-fluorene is commonly used as a photoaffinity labeling reagent and in bioconjugation research. Future research could explore its potential applications in these areas. Additionally, related compounds such as 2,7-dichloro-9H-fluorene-based azetidinones have shown promise as antimicrobial and anticancer agents , suggesting potential future directions for the development of 9-azido-9H-fluorene derivatives.
properties
IUPAC Name |
9-azido-9H-fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c14-16-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJUGTQVVISLBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402009 | |
Record name | 9-azido-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-azido-9H-fluorene | |
CAS RN |
24040-37-7 | |
Record name | NSC88983 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-azido-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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